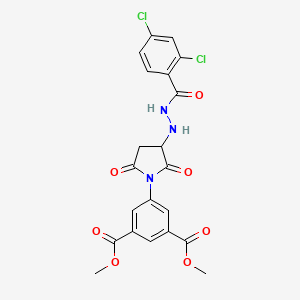
Dimethyl 5-(3-(2-((2,4-dichlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-(3-(2-((2,4-dichlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a dichlorophenyl group, a hydrazino group, and a pyrrolidinyl ring, making it a subject of interest for researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(3-(2-((2,4-dichlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate typically involves multiple steps:
Formation of the Dichlorophenyl Carbonyl Hydrazine: This step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2-((2,4-dichlorophenyl)carbonyl)hydrazine.
Cyclization to Form the Pyrrolidinyl Ring: The intermediate is then reacted with a suitable dicarbonyl compound to form the pyrrolidinyl ring structure.
Esterification: The final step involves the esterification of the resulting compound with dimethyl sulfate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy compounds.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance its biological efficacy and selectivity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for the design of molecules that can interact with specific biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Dimethyl 5-(3-(2-((2,4-dichlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The dichlorophenyl group can enhance binding affinity to certain targets, while the hydrazino group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-(3-(2-((2,4-dichlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate: This compound itself.
Dimethyl 5-(3-(2-((2,4-difluorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate: Similar structure but with fluorine atoms instead of chlorine.
Dimethyl 5-(3-(2-((2,4-dibromophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group, in particular, can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H17Cl2N3O7 |
|---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
dimethyl 5-[3-[2-(2,4-dichlorobenzoyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H17Cl2N3O7/c1-32-20(30)10-5-11(21(31)33-2)7-13(6-10)26-17(27)9-16(19(26)29)24-25-18(28)14-4-3-12(22)8-15(14)23/h3-8,16,24H,9H2,1-2H3,(H,25,28) |
InChI Key |
NIHMQJGLYPXZLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















